molecular formula C7H11N3O B13557999 2-(2-Aminoethyl)-3-methylpyrimidin-4(3H)-one

2-(2-Aminoethyl)-3-methylpyrimidin-4(3H)-one

Cat. No.: B13557999
M. Wt: 153.18 g/mol
InChI Key: MFNUZUQYVCKULK-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-3-methylpyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-3-methylpyrimidin-4(3H)-one typically involves the reaction of 2-chloro-3-methylpyrimidine with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Aminoethyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and antifungal properties.

    2-Aminoethyl piperazine: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Ethanolamine: A bifunctional molecule with applications in the synthesis of surfactants and as a building block in biochemistry.

Uniqueness

2-(2-Aminoethyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific structure, which combines the pyrimidine ring with an aminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(2-aminoethyl)-3-methylpyrimidin-4-one

InChI

InChI=1S/C7H11N3O/c1-10-6(2-4-8)9-5-3-7(10)11/h3,5H,2,4,8H2,1H3

InChI Key

MFNUZUQYVCKULK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CN=C1CCN

Origin of Product

United States

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